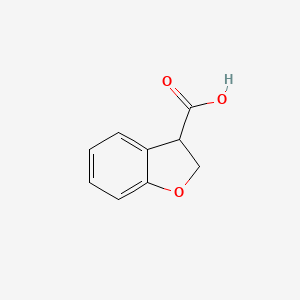

2,3-Dihydro-1-benzofuran-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,3-dihydro-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-4,7H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBIFJUFOAYMXFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340201 | |

| Record name | 2,3-Dihydro-1-benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39891-55-9 | |

| Record name | 2,3-Dihydro-1-benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1-benzofuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3 Dihydro 1 Benzofuran 3 Carboxylic Acid and Its Precursors

Strategies for Constructing the Dihydrobenzofuran Core

The formation of the dihydrobenzofuran ring system can be achieved through various bond-forming strategies, with transition metal-catalyzed reactions being particularly prominent due to their efficiency and reliability. bath.ac.ukmdpi.com

Palladium catalysis is a powerful tool for the synthesis of dihydrobenzofuran derivatives, offering multiple pathways to construct the heterocyclic core. researchgate.net These methods often involve the formation of carbon-oxygen and carbon-carbon bonds in a controlled manner.

One common strategy is the intramolecular cyclization of appropriately substituted precursors. For instance, a Pd(II)-catalyzed C-H activation/C-O cyclization directed by a hydroxyl group has been developed to construct dihydrobenzofurans, including spirocyclic versions. nih.gov Similarly, palladium-catalyzed intramolecular direct arylation of diaryl ethers has been used to synthesize substituted dibenzofurans. google.com

Heck-type reactions also provide a convergent route to the dihydrobenzofuran motif. mdpi.com A highly enantioselective Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes yields chiral substituted 2,3-dihydrobenzofurans with excellent regioselectivity and enantiocontrol. nih.gov Another approach involves the palladium-catalyzed heteroannulation of 2-bromophenols and 1,3-dienes, which is facilitated by a urea (B33335) ligand platform and can be performed under ambient conditions. mdpi.comnih.gov This method is notable for its broad substrate scope and tolerance of steric hindrance. mdpi.com

Furthermore, palladium-catalyzed oxidative cyclization of O-aryl cyclic vinylogous esters can produce benzofuran-fused cyclohexenones. nih.gov In these reactions, palladium(II) acetate (B1210297) often proves to be a superior catalyst, and the presence of an oxidant is crucial for the dehydrogenative cyclization process. nih.gov Cascade reactions, such as the palladium-catalyzed cyclization coupling of iodoarene-tethered alkynes with cyclobutanone-derived N-tosylhydrazones, offer a pathway to more complex structures like benzofuran-3-cyclobutylidenes and spirocyclobutanes. nih.gov

Table 1: Examples of Palladium-Catalyzed Cyclization for Dihydrobenzofuran Synthesis

| Starting Materials | Catalyst/Ligand | Key Reaction Type | Product Type | Yield | Ref. |

| o-Bromophenols and 1,3-dienes | Pd/TY-Phos | Heck/Tsuji-Trost | Chiral substituted 2,3-dihydrobenzofurans | High | nih.gov |

| 2-Bromophenols and 1,3-dienes | Palladium/Urea ligand | Heteroannulation | Structurally diverse dihydrobenzofurans | Good | mdpi.comnih.gov |

| O-Aryl cyclic vinylogous esters | Palladium(II) acetate | Oxidative cyclization | Benzofuran-fused cyclohexenones | <10% (without oxidant) | nih.gov |

| Iodoarene-tethered alkynes and N-tosylhydrazones | Palladium | Cyclization coupling | Benzofuran-3-cyclobutylidenes | Good | nih.gov |

| Aryl iodide-joined alkenes and o-alkynylanilines | Pd₂(dba)₃·CHCl₃/N-Me–Xu₃ | Heck/Cacchi reactions | 2,3-Dihydrobenzofuran (B1216630) derivatives | 84–97% | researchgate.net |

| 2-Hydroxyphenyl-substituted enones and diazo compounds | [Pd(cinnamyl)Cl]₂ | Intramolecular condensation | 2,2,3-Trisubstituted dihydrobenzofurans | 51–91% | researchgate.net |

Scientific literature extensively details various synthetic routes to the 2,3-dihydro-1-benzofuran core; however, specific methodologies centered on "Magnesium-Mediated Reduction Pathways" for the direct construction of this heterocyclic ring are not prominently documented in the provided search results. While magnesium is used in organic synthesis, for instance in Grignard reactions for C-C bond formation or in reductive carboxylations of certain substrates to yield precursors like γ-keto carboxylic acids, a direct, established reduction pathway mediated by magnesium for the cyclization to form the dihydrobenzofuran ring is not clearly described. researchgate.netresearchgate.net One patent mentions the use of iso-propyl magnesium chloride in a metal-halogen exchange reaction as part of a multi-step synthesis of dihydrobenzofuran derivatives, but this does not constitute a primary reduction pathway for the core's formation. researchgate.net

Acid-catalyzed cyclization represents a classical approach to the synthesis of the dihydrobenzofuran core. This method often involves the formation of an ether linkage followed by a ring-closing event, typically with the elimination of a small molecule like water.

For instance, the synthesis of ethyl benzofuran-3-carboxylate can be initiated from salicylaldehyde (B1680747) through a reaction with ethyl 2-diazoacetate catalyzed by HBF₄·OEt₂. The subsequent dehydration step is carried out in concentrated H₂SO₄ to yield the benzofuran (B130515) ring system. organic-chemistry.org Another example involves the Lewis-acid mediated cyclization to produce 2,3-dihydro-1-benzofuran-4-carboxylates, which has been optimized for efficiency. rsc.org

In some cases, the cyclization can be part of a cascade sequence. For example, a one-pot synthesis of 2,3-diarylbenzo[b]furan derivatives involves an N-heterocyclic carbene-catalyzed 1,6-conjugate addition followed by an acid-mediated dehydrative annulation.

Table 2: Examples of Acid-Catalyzed Cyclization for Benzofuran and Dihydrobenzofuran Synthesis

| Starting Materials | Catalyst/Acid | Key Reaction Step | Product | Yield | Ref. |

| Salicylaldehyde and Ethyl 2-diazoacetate | HBF₄·OEt₂ then H₂SO₄ | Dehydration | Ethyl benzofuran-3-carboxylate | 66% | organic-chemistry.org |

| 2-Hydroxyphenyl-substituted p-quinone methides and aromatic aldehydes | N-Heterocyclic Carbene then Acid | Dehydrative annulation | 2,3-Diarylbenzo[b]furans | - | |

| Chalcone precursors | Acid | Aldol condensation, reduction, epoxidation | 3-Amino-2,3-dihydrobenzofurans | - | rsc.org |

The intramolecular Michael addition is a powerful ring-forming reaction that involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound within the same molecule. This strategy is particularly useful for the stereocontrolled synthesis of substituted dihydrobenzofurans.

Organocatalysis has emerged as a key technology for promoting enantioselective intramolecular oxa-Michael reactions. For example, a bifunctional aminoboronic acid can facilitate the intramolecular oxa-Michael addition of α,β-unsaturated carboxylic acids to afford chiral dihydrobenzofurans in high yields and with excellent enantioselectivity (up to 96% ee). nih.gov Similarly, quinine (B1679958) derivatives have been used to catalyze the stereocontrolled synthesis of optically active 2,3-disubstituted cis-2,3-dihydrobenzofurans from phenyl-keto-enones.

The reaction can also be used in dearomatization processes. For instance, the organocatalyzed Michael addition of substituted 3-(1H-pyrrol-1-yl)indolin-2-one to 2-nitrobenzofurans provides access to 3,3'-disubstituted oxindoles containing a dihydrobenzofuran moiety.

Table 3: Examples of Intramolecular Michael Addition for Dihydrobenzofuran Synthesis

| Starting Material | Catalyst | Key Feature | Product | Enantiomeric Excess (ee) | Ref. |

| α,β-Unsaturated carboxylic acids | Bifunctional aminoboronic acid | Enantioselective oxa-Michael addition | Chiral dihydrobenzofurans | Up to 96% | nih.gov |

| Phenyl-keto-enones | Quinine derivative | Stereocontrolled synthesis | Optically active cis-2,3-disubstituted dihydrobenzofurans | - | |

| 2-Nitrobenzofurans and substituted indolin-2-ones | Cinchonidine derivative | Asymmetric dearomatization | 3,3'-Disubstituted oxindoles | - |

Oxidative coupling reactions provide a direct method for constructing the dihydrobenzofuran core by forming C-C and C-O bonds, often mimicking biosynthetic pathways. These reactions typically involve the oxidation of phenolic substrates to generate reactive intermediates that subsequently cyclize.

A common approach is the oxidative coupling of phenols with alkenes. For instance, hydroquinones bearing an electron-withdrawing group can undergo a one-pot oxidative coupling with olefins like styrenes in the presence of a Lewis acid such as FeCl₃ and an oxidant like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). This method is efficient, with the desired dihydrobenzofuran derivative being formed in high yield. The proposed mechanism involves the oxidation of the hydroquinone (B1673460) to a benzoquinone intermediate, which then undergoes a Lewis acid-catalyzed nucleophilic attack by the olefin, followed by intramolecular cyclization.

Photocatalysis has also been employed for oxidative [3+2] cycloadditions of phenols and alkenes. Using visible light and a suitable photocatalyst, this method allows for the use of benign terminal oxidants like ammonium (B1175870) persulfate to generate a variety of dihydrobenzofuran natural products. Copper-catalyzed intermolecular oxidative cross-coupling reactions have also been developed to synthesize neolignan analogs containing the 2,3-dihydrobenzofuran unit from substituted para-alkenyl phenols and electron-rich phenols.

Table 4: Examples of Oxidative Coupling Reactions for Dihydrobenzofuran Synthesis

| Phenolic Substrate | Coupling Partner | Catalyst/Oxidant | Key Feature | Product | Yield | Ref. |

| 2-Methoxycarbonyl hydroquinone | Styrene | FeCl₃ / DDQ | One-pot oxidative coupling | Dihydrobenzofuran derivative | 95% (NMR yield) | |

| Phenols | Alkenes | Ru*(bpy)₃²⁺ / (NH₄)₂S₂O₈ | Visible-light photocatalysis | Dihydrobenzofuran natural products | - | |

| para-Alkenyl phenols | Electron-rich phenols | Copper catalyst | Biomimetic synthesis of neolignans | 8-5' Neolignan analogs | - | |

| Methyl p-coumarate | - | Silver(I) oxide | Homo-coupling | (±)-trans-Dehydrodicoumarate dimethyl ester | - |

Besides palladium, other transition metals such as copper, platinum, and rhodium are widely used to catalyze the formation of the dihydrobenzofuran ring. researchgate.net These metals offer unique reactivity and selectivity profiles.

Copper-Catalyzed Approaches: Copper catalysis is effective for various cyclization reactions leading to dihydrobenzofurans. For example, CuI-catalyzed ring closure of 2-haloaromatic ketones is a tolerant method that affords benzofurans in high yields. Copper-catalyzed intramolecular C-H arylation of alcohols under mild conditions provides a route to functionalized dihydrobenzofurans. This method avoids high temperatures and strong bases, making it suitable for complex molecules. Additionally, copper-catalyzed synthesis of pyridine-fused dihydrobenzofuran derivatives has been achieved through the reaction of coumarins and oximes. researchgate.net A one-pot, two-step process using iron(III) triflimide-catalyzed iodination followed by a copper(I)-catalyzed intramolecular O-arylation is also an effective strategy.

Rhodium-Catalyzed Syntheses: Rhodium catalysts are particularly known for their ability to promote C-H activation and annulation reactions under mild conditions. Rhodium(III)-catalyzed [3+2] annulation of N-phenoxy amides with alkynes or of 2-alkenylphenols with N-phenoxyacetamides are reliable methods for accessing 2,3-dihydrobenzofurans in high yields. Another strategy involves the rhodium-catalyzed chemodivergent synthesis from N-phenoxyacetamides and alkylidenecyclopropanes via C-H and C-C bond activation. This redox-neutral process can be directed to form different products based on the solvent used.

Platinum-Catalyzed Reactions: Platinum catalysts have also found application in the synthesis of benzofuran derivatives. For instance, platinum catalysis can be used to generate α,β-unsaturated carbene intermediates from propargylic ethers, which can then undergo further reactions to form the benzofuran ring.

Table 5: Examples of Transition Metal-Catalyzed Ring Closures

| Metal Catalyst | Starting Materials | Reaction Type | Product Type | Yield | Ref. |

| Copper | 2-Haloaromatic ketones | Ring closure | Benzofurans | 72-99% | |

| Copper | Coumarins and oximes | Destructive insertion/cyclization | Pyridine-fused dihydrobenzofurans | 16-85% | researchgate.net |

| Rhodium | N-Phenoxy amides and propargylic monofluoroalkynes | C-H activation/[3+2] annulation | α-Quaternary carbon-containing dihydrobenzofurans | 35-78% | researchgate.net |

| Rhodium | N-Phenoxyacetamides and alkylidenecyclopropanes | C-H and C-C bond activation | 2,3-Dihydrobenzofuran derivatives | 52-82% | |

| Platinum | Alkynes bearing propargylic ethers | Generation of carbene intermediates | Benzofurans | - |

Introduction of the Carboxylic Acid Moiety

The introduction of a carboxylic acid functional group at the C-3 position of the 2,3-dihydro-1-benzofuran scaffold is a critical step in the synthesis of the target compound. This transformation is most commonly achieved by the hydrolysis of a corresponding ester precursor, a method widely employed due to the relative ease of introducing the ester functionality during the construction of the heterocyclic ring system. Alternative strategies involve direct carboxylation of a C-3 anion or the chemical conversion of other functional groups already present at the 3-position.

Saponification and Ester Hydrolysis

Saponification, or the base-mediated hydrolysis of esters, is a fundamental and widely documented method for obtaining 2,3-dihydro-1-benzofuran-3-carboxylic acid from its corresponding alkyl or aryl esters. organic-chemistry.org This reaction typically involves heating the ester in an aqueous or mixed aqueous-organic solvent system with a stoichiometric or excess amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. organic-chemistry.orgscielo.br The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alkoxide leaving group, forming the carboxylic acid, which is then deprotonated by the basic medium to yield a carboxylate salt. A final acidic workup step is required to protonate the carboxylate and isolate the desired carboxylic acid. organic-chemistry.org

Research has demonstrated the successful application of this methodology in various synthetic routes. For instance, in the synthesis of a series of potent cannabinoid receptor 2 agonists, precursor esters of 2,3-dihydro-1-benzofuran were effectively converted to their respective carboxylic acids via saponification with sodium hydroxide. nih.gov Another study details the hydrolysis of trans-2-aryl-2,3-dihydrobenzofuran-3-carboxylate esters. researchgate.net In this case, the hydrolysis was achieved following a reduction step, using a mixture of tetrahydrofuran (B95107), methanol (B129727), and water with sodium hydroxide at elevated temperatures to yield the final carboxylic acid. researchgate.net

The choice of solvent and reaction conditions can be tailored to the specific substrate. A common solvent system is a mixture of an alcohol, such as methanol or ethanol (B145695), and water, which ensures the solubility of both the organic ester and the inorganic base. researchgate.net

| Precursor Ester | Base | Solvent System | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2,3-Dihydro-1-benzofuran-3-carboxylate Ester (General) | NaOH or KOH | Methanol/Water or Ethanol/Water | Reflux | This compound | nih.govresearchgate.net |

| trans-2-Aryl-2,3-dihydrobenzofuran-3-carboxylate | NaOH | Tetrahydrofuran/Methanol/Water | 70 °C | trans-2-Aryl-2,3-dihydrobenzofuran-3-carboxylic Acid | researchgate.net |

| Ethyl 2-[(2-formylphenoxy)methyl]quinoline-3-carboxylate | KOH | Ethanol/Water | Reflux | 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid | scielo.br |

Carboxylation Reactions and Functional Group Interconversion

Beyond ester hydrolysis, the carboxylic acid moiety can be installed through direct carboxylation or by the transformation of other functionalities at the C-3 position. These methods offer alternative synthetic pathways, particularly when ester precursors are not readily accessible.

Carboxylation of Organometallic Intermediates: A powerful method for forming carbon-carbon bonds is the reaction of an organometallic reagent with carbon dioxide (CO₂). libretexts.org This approach, known as carboxylation, can be applied to synthesize this compound. The strategy involves generating a nucleophilic carbon at the C-3 position, typically by deprotonation with a strong base to form an organolithium species or by forming a Grignard reagent from a 3-halo-2,3-dihydro-1-benzofuran precursor. libretexts.orgtransformationtutoring.com

The resulting C-3 carbanion readily attacks the electrophilic carbon of CO₂, often introduced as a gas or as solid dry ice. transformationtutoring.comnih.gov An acidic workup is then performed to protonate the intermediate carboxylate salt, yielding the final carboxylic acid. libretexts.org This method directly converts a C-H or C-X (X=halogen) bond into a C-COOH bond.

Functional Group Interconversion (FGI): FGI provides a versatile route to the target acid from precursors containing different functional groups at the C-3 position. Common transformations include the oxidation of a primary alcohol or an aldehyde, and the hydrolysis of a nitrile.

Oxidation of 3-Hydroxymethyl or 3-Formyl Precursors: A 2,3-dihydro-1-benzofuran substituted with a hydroxymethyl (-CH₂OH) or a formyl (-CHO) group at the C-3 position can be oxidized to the corresponding carboxylic acid. libretexts.org Primary alcohols and aldehydes are readily converted to carboxylic acids using a variety of strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄). libretexts.org The synthesis of 3-formylbenzofurans from 2,3-dihydrobenzofuran intermediates has been reported, providing a viable precursor for such an oxidation. nih.gov

Hydrolysis of 3-Cyano Precursors: The hydrolysis of a nitrile (cyano group, -C≡N) is a well-established method for preparing carboxylic acids. lumenlearning.com This reaction can be performed under either acidic or basic aqueous conditions, typically with heating. researchgate.netchemistrysteps.com The nitrile is first converted to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com A precursor such as 3-cyano-2,3-dihydro-1-benzofuran could be synthesized and subsequently hydrolyzed to afford the desired product. This two-step sequence, starting from a suitable precursor like a 3-halo-2,3-dihydro-1-benzofuran via nucleophilic substitution with a cyanide salt, effectively adds a carbon atom and establishes the carboxylic acid functionality. lumenlearning.com

| Precursor Functional Group at C-3 | Reaction Type | Typical Reagents | Intermediate | Reference |

|---|---|---|---|---|

| Halogen (Br, Cl) | Carboxylation via Grignard | 1. Mg; 2. CO₂; 3. H₃O⁺ | Organomagnesium Halide | libretexts.orgtransformationtutoring.com |

| Formyl (-CHO) | Oxidation | KMnO₄ or Jones Reagent (CrO₃/H₂SO₄) | - | libretexts.orgnih.gov |

| Hydroxymethyl (-CH₂OH) | Oxidation | KMnO₄ or Jones Reagent (CrO₃/H₂SO₄) | Aldehyde | libretexts.org |

| Cyano (-CN) | Hydrolysis | H₃O⁺ (heat) or NaOH(aq) (heat), then H₃O⁺ | Amide | lumenlearning.comchemistrysteps.com |

Chemical Reactivity and Transformations of 2,3 Dihydro 1 Benzofuran 3 Carboxylic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional group that participates in several fundamental organic reactions, including esterification, amidation, reduction, and oxidative transformations.

The conversion of the carboxylic acid to esters and amides represents a cornerstone of its reactivity, enabling the synthesis of numerous derivatives.

Esterification: Esterification of carboxylic acids is commonly achieved through condensation with an alcohol, often catalyzed by a Brønsted or Lewis acid. rug.nl The Fischer esterification, an acid-catalyzed reaction, is a classic method, though it can be limited by the need for an excess of the alcohol as a solvent. libretexts.org More advanced methods utilize various coupling agents or catalysts to facilitate the reaction under milder conditions. rug.nl For instance, Lewis acids like bismuth(III) compounds have been explored as catalysts for esterification reactions. rug.nl The process involves the substitution of the hydroxyl group of the carboxylic acid with an alkoxy group from an alcohol. libretexts.org Isotope-labeling experiments have confirmed that during Fischer esterification, the C–OH bond of the carboxylic acid is broken, not the CO–H bond. libretexts.org

Amidation: Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This transformation is of paramount importance in medicinal chemistry. encyclopedia.pub Direct reaction is often difficult and requires high temperatures, so coupling agents are typically employed to activate the carboxylic acid. researchgate.netmdpi.com A common laboratory procedure involves the use of reagents like N,N,N′,N′-tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate (B81430) (TBTU) in the presence of a non-nucleophilic base such as triethylamine (B128534) or Diisopropylethylamine (DIPEA). acs.orgacs.orgnih.gov The reaction proceeds by forming a more reactive activated ester intermediate, which is then readily attacked by the amine nucleophile to yield the corresponding amide. mdpi.com This method has been successfully applied to couple 2-arylbenzofuran-3-carboxylic acids with various amines, yielding products in a range of 14-88%. acs.org

Table 1: Representative Amidation Reaction Conditions

| Reactant | Amine | Coupling Agent | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Arylbenzofuran-3-carboxylic acid | Various primary/secondary amines | TBTU | Triethylamine | DMF | 14-88% | acs.org |

| Carboxylic Acid | Amine | HATU | DIPEA | Not Specified | Not Specified | nih.gov |

The carboxylic acid functional group can be reduced to a primary alcohol, (2,3-dihydro-1-benzofuran-3-yl)methanol. This transformation requires potent reducing agents due to the low electrophilicity of the carboxyl carbon.

The most common and effective reagent for this reduction is lithium aluminum hydride (LiAlH₄). libretexts.orgcommonorganicchemistry.com The reaction proceeds via a nucleophilic acyl substitution, where a hydride ion (H⁻) effectively replaces the hydroxyl group to form an intermediate aldehyde. libretexts.org This aldehyde is more reactive than the starting carboxylic acid and is immediately further reduced to the primary alcohol. libretexts.org

Alternatively, borane (B79455) (BH₃), typically used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is a highly effective and selective reagent for reducing carboxylic acids. libretexts.orgcommonorganicchemistry.com Borane reacts more rapidly with carboxylic acids than with many other functional groups, allowing for chemoselective reductions. libretexts.orgcommonorganicchemistry.com The reaction proceeds smoothly at room temperature. libretexts.org A solvent-free protocol using deoxygenative hydroboration has also been developed, offering quantitative yields under ambient temperature. rsc.org

Table 2: Reagents for the Reduction of Carboxylic Acids to Alcohols

| Reagent | Typical Conditions | Selectivity | Reference |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Mild conditions, typically in ether or THF | Lacks selectivity, reduces many other functional groups | libretexts.orgcommonorganicchemistry.com |

| Borane-tetrahydrofuran (BH₃·THF) | Room temperature in THF | Highly selective for carboxylic acids over esters and other groups | libretexts.orgcommonorganicchemistry.com |

| Ammonia-borane with catalytic TiCl₄ | Room temperature | Tolerates nitriles and, to some extent, esters | organic-chemistry.org |

While the carboxylic acid group is in a high oxidation state, certain oxidative transformations, particularly those involving decarboxylation, are possible. Oxidative decarboxylation cleaves the carbon-carbon bond adjacent to the carboxyl group, releasing carbon dioxide and forming a new functional group at the original site of the carboxyl moiety. acs.org

For aromatic carboxylic acids, this can lead to the formation of aryl halides in a process known as halodecarboxylation. acs.org A related transformation has been observed in 3-arylbenzofuran-2(3H)-ones, which are structurally similar lactones. These compounds undergo a transition-metal-free decarbonylation–oxidation reaction to yield 2-hydroxybenzophenones. beilstein-journals.orgresearchgate.net This process is thought to proceed through the autooxidation of a solvent like THF to generate a hydroperoxide intermediate, which facilitates the transformation. beilstein-journals.org

Derivatives and Analogs of 2,3 Dihydro 1 Benzofuran 3 Carboxylic Acid

Design Principles for Novel Dihydrobenzofuran-Based Compounds

The design of new derivatives is guided by established medicinal chemistry principles, including scaffold mimicry and systematic substitution, to optimize biological activity and drug-like properties.

Scaffold mimicry is a drug design strategy where a known chemical scaffold is replaced by a different one that maintains the essential three-dimensional arrangement of functional groups. The 2,3-dihydro-1-benzofuran scaffold has been effectively used to mimic other structures, such as the isatin (B1672199) scaffold found in a series of cannabinoid receptor 2 (CB2) agonists. nih.gov

In this context, the dihydrobenzofuran ring system was designed to imitate the isatin core to improve drug-like properties, specifically to enhance bioavailability by reducing lipophilicity. nih.gov A comparison of the two scaffolds reveals that the five-membered dihydrofuran ring (Ring A) and an adjacent ring system (Ring B) in the benzofuran (B130515) series can be superimposed onto the corresponding rings of the isatin-based compounds. nih.gov This mimicry allows the new benzofuran derivatives to fit into the same receptor binding sites while possessing different physicochemical properties. nih.gov The absence of a third ring, present in the original isatin series, is a key modification expected to lower the lipophilicity of the resulting compounds. nih.gov

The introduction of various substituents onto the 2,3-dihydro-1-benzofuran scaffold is a fundamental strategy to explore and modulate biological activity. The nature and position of these substituents can significantly influence the compound's properties.

Halogens: The addition of halogens to the N-phenyl ring of benzofuran-2-carboxamide (B1298429) derivatives is considered advantageous due to the hydrophobic and electron-donating characteristics of halogens, which can enhance cytotoxic properties. researchgate.net Studies have indicated that the position of the halogen atom is crucial for activity, with the para-position on the N-phenyl ring often yielding maximum potency. researchgate.net

Alkyl and Aryl Groups: The introduction of alkyl and aryl groups is also a common modification. For instance, a series of 3,3-disubstituted-2,3-dihydro-1-benzofuran derivatives were designed, incorporating groups like a methyl group at the C3 position. nih.gov The synthesis of C3-arylated benzofuran-2-carboxamides has been achieved through palladium-catalyzed C-H arylation, demonstrating the feasibility of introducing complex aryl groups. mdpi.com

Heterocycles: Heterocyclic moieties can also be incorporated. For example, a thiophene-containing product was successfully synthesized and further modified, indicating that heterocyclic groups are well-tolerated in synthetic schemes and can be used to create structural diversity. mdpi.com

The following table summarizes the types of substituents and their intended purpose in the design of new dihydrobenzofuran derivatives.

Table 1: Substituent Effects on Dihydrobenzofuran Derivatives| Substituent Type | Position of Introduction | Rationale/Observed Effect | Reference(s) |

|---|---|---|---|

| Halogens | N-phenyl ring (para-position) | Enhances cytotoxic activity through hydrophobic and electronic effects. | researchgate.net |

| Methyl Group | C3-position of the dihydrofuran ring | Part of a 3,3-disubstitution strategy to create asymmetry and explore binding. | nih.gov |

| Aryl Groups | C3-position of the furan (B31954) ring | Allows for extensive structural diversity and modulation of biological activity. | mdpi.com |

| Hydroxyl Group | N-phenyl ring (para-position) | Can lead to outstanding anticancer and NF-κB inhibitory activity. | nih.gov |

| Thiophene | C3-position of the furan ring | Introduction of heterocyclic motifs for structural and functional diversification. | mdpi.com |

Synthetic Routes to Key Dihydrobenzofuran-3-carboxylic Acid Derivatives

The synthesis of derivatives of 2,3-dihydro-1-benzofuran-3-carboxylic acid is achieved through various chemical reactions that allow for the introduction of diverse functional groups and structural modifications.

A significant class of derivatives is the N-(substituted)phenylamides. A modular synthetic strategy has been developed to prepare a diverse set of C3-substituted benzofuran-2-carboxamide derivatives. mdpi.com This multi-step process begins with the parent benzofuran-2-carboxylic acid. mdpi.com

The general synthetic approach involves:

Amide Coupling: The initial step is the coupling of benzofuran-2-carboxylic acid with 8-aminoquinoline (B160924) (8-AQ), which serves as a directing group for the subsequent C-H activation step. mdpi.com

C-H Arylation: A palladium-catalyzed C-H arylation reaction is then used to introduce a variety of aryl groups at the C3 position of the benzofuran ring. mdpi.com

Transamidation: The final step involves the removal of the 8-aminoquinoline directing group and its replacement with a wide range of primary and secondary amines. This transamidation can be performed as a two-step, one-pot procedure, making it an efficient method for generating a library of N-substituted amide derivatives. mdpi.com

This method allows for the synthesis of structurally complex benzofuran-2-carboxamides from a simple precursor in just three synthetic operations. mdpi.com

The synthesis of derivatives where the carboxylic acid is extended by a methylene (B1212753) group, such as benzofuran-3-acetic acid, has also been explored. One reported method involves the preparation of 5-methyl benzofuran-3-acetic acid, which is then converted into its corresponding hydrazide derivative by reaction with ethanol (B145695) followed by hydrazine (B178648) hydrate. researchgate.net While this example pertains to the benzofuran core, the synthetic logic can inform pathways to the analogous dihydrobenzofuran structures. researchgate.net The development of these acetic acid derivatives is often aimed at blocking potential sites of metabolism, such as those susceptible to β-oxidation, to create more stable compounds. researchgate.net

Specific synthetic methods have been developed for introducing halogen and methyl groups onto the dihydrobenzofuran scaffold.

Halogenation: A notable example of halogenation is the reaction of tellurium tetrabromide with 2-allylphenol (B1664045) in acetonitrile (B52724) at room temperature. This reaction quantitatively yields tribromo(2,3-dihydro-1-benzofuran-2-ylmethyl)-λ⁴-tellane, a highly halogenated derivative. researchgate.net

Methylation: The synthesis of methylated derivatives has been described in the context of creating 3,3-disubstituted dihydrobenzofurans. For example, 3-benzyl-3-methyl-2,3-dihydrobenzofuran-5-carboxylic acid was prepared from its corresponding ester precursor through hydrolysis using sodium hydroxide (B78521) in a mixture of THF, ethanol, and water. nih.gov

The following table outlines key synthetic routes to important classes of dihydrobenzofuran derivatives.

Table 2: Synthetic Routes to Dihydrobenzofuran Derivatives| Derivative Class | Key Reaction(s) | Starting Material(s) | Reagents/Catalysts | Reference(s) |

|---|---|---|---|---|

| Substituted N-Phenylamide Derivatives | Amide coupling, Pd-catalyzed C-H arylation, Transamidation | Benzofuran-2-carboxylic acid, Aryl iodides, Various amines | 8-Aminoquinoline, Pd(OAc)₂, AgOAc, Boc₂O, DMAP | mdpi.com |

| (Benzofuran-3-yl)-acetic acid hydrazide | Esterification, Hydrazinolysis | 5-methyl benzofuran-3-acetic acid | Ethanol, Hydrazine hydrate | researchgate.net |

| Halogenated Derivatives | Cyclization/Halogenation | 2-Allylphenol | Tellurium tetrabromide (TeBr₄) | researchgate.net |

| Methylated Derivatives | Hydrolysis of ester | Ethyl 3-benzyl-3-methyl-2,3-dihydrobenzofuran-5-carboxylate | Sodium hydroxide (NaOH) | nih.gov |

Stereochemistry and Enantioselective Synthesis of 2,3 Dihydro 1 Benzofuran 3 Carboxylic Acid and Its Chiral Analogs

Chirality at C-3 Position and its Implications

The molecular structure of 2,3-dihydro-1-benzofuran-3-carboxylic acid possesses a critical stereogenic center at the C-3 position of the dihydrofuran ring. This single chiral center means the compound can exist as a pair of enantiomers, (R) and (S)-2,3-dihydro-1-benzofuran-3-carboxylic acid. The spatial arrangement of the substituents around this carbon atom is non-superimposable, leading to distinct three-dimensional structures.

The implications of this chirality are profound, particularly in the context of medicinal chemistry and materials science. Enantiomers of a chiral molecule often exhibit different biological activities because they interact differently with chiral biological macromolecules such as enzymes and receptors. For instance, an efficient asymmetric synthesis for (S)-5-chloro-2,3-dihydrobenzo[b]furan-3-carboxylic acid, a known analgesic agent, underscores the importance of obtaining a single enantiomer for therapeutic applications. nih.gov The specific stereochemistry can dictate the efficacy and pharmacological profile of a drug molecule. Therefore, the development of synthetic methods that provide access to enantiomerically pure forms of this compound and its analogs is a significant area of research.

Asymmetric Synthetic Methodologies

The demand for enantiopure chiral compounds has driven the development of various asymmetric synthetic strategies. These methods aim to create the desired stereocenter with high enantioselectivity, often employing chiral catalysts to guide the reaction pathway.

Rhodium-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules. wiley-vch.de This method typically involves the hydrogenation of a prochiral precursor, such as a benzofuran-3-carboxylic acid, using a rhodium complex coordinated to a chiral phosphine (B1218219) ligand. While direct rhodium-catalyzed hydrogenation of the parent benzofuran-3-carboxylic acid is not extensively detailed in the provided results, the hydrogenation of related benzofuran (B130515) systems highlights the potential of this approach. For example, ruthenium-N-heterocyclic carbene (NHC) complexes have been successfully used for the asymmetric, complete hydrogenation of benzofurans to yield chiral octahydrobenzofurans. nih.govacs.org This demonstrates the utility of transition-metal catalysis in controlling stereochemistry during the reduction of the benzofuran ring system. A highly enantioselective hydrogenation of exocyclic α,β-unsaturated carbonyl compounds catalyzed by a Rh/bisphosphine-thiourea system has also been developed, achieving excellent yields and enantioselectivities. rsc.org

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ruthenium-NHC Complex | Protected Benzofurans | Chiral Octahydrobenzofurans | Good | nih.govacs.org |

| Rh/ZhaoPhos (bisphosphine-thiourea) | Exocyclic α,β-Unsaturated Carbonyls | α-Chiral Cyclic Products | Up to 99% | rsc.org |

Palladium catalysis offers a versatile platform for the enantioselective synthesis of 2,3-dihydrobenzofurans. One prominent strategy is the dearomative asymmetric allylic alkylation (AAA) of benzofurans. thieme-connect.de This reaction can construct the chiral dihydrobenzofuran core with high efficiency. For instance, the use of palladium catalysts with Trost-type bisphosphine ligands has enabled the synthesis of flavagline precursors, which feature the cyclopenta[b]benzofuran scaffold. thieme-connect.de Another approach involves the palladium-catalyzed oxidative annulation between phenols and alkenylcarboxylic acids, which can yield 2,3-disubstituted benzofurans and 2-alkyl-3-methylene-2,3-dihydrobenzofurans. nih.govdntb.gov.uasemanticscholar.orgresearchgate.net While this specific method focuses on regioselectivity, adapting it with chiral ligands could provide a pathway to enantiomerically enriched products. Furthermore, a highly enantioselective Pd-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes has been shown to produce chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org

| Reaction Type | Catalyst/Ligand | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Decarboxylative Dearomative AAA | Pd / Chiral Bisphosphine Ligands | Benzofurans | Flavagline Precursors | Good to Excellent | thieme-connect.de |

| Heck/Tsuji-Trost Reaction | Pd / TY-Phos | o-Bromophenols and 1,3-Dienes | Chiral 2,3-Dihydrobenzofurans | Excellent | organic-chemistry.org |

Enantioselective cyclization reactions mediated by chiral catalysts provide a direct route to the 2,3-dihydrobenzofuran (B1216630) scaffold. A notable example is the [4+1] annulation between in-situ generated o-quinone methides and ammonium (B1175870) ylides. nih.gov By using a Cinchona alkaloid derivative as a chiral leaving group, this method furnishes chiral 2,3-dihydrobenzofuran derivatives with high enantio- and diastereoselectivity. nih.gov Another strategy involves the intramolecular oxa-Michael addition of α,β-unsaturated carboxylic acids, facilitated by a bifunctional aminoboronic acid. organic-chemistry.org The combination of an arylboronic acid with a chiral aminothiourea catalyst leads to the desired heterocyclic products in high yields and enantiomeric excesses of up to 96% ee. organic-chemistry.org Additionally, domino annulation reactions using enantiopure chiral salicyl N-phosphonyl imines have been developed to construct functionalized 2,3-dihydrobenzofurans with impressive diastereoselectivity. rsc.org

Resolution of Racemic Mixtures

Resolution is a classical yet effective strategy for obtaining enantiomerically pure compounds from a racemic mixture. This involves separating the two enantiomers, often through physical or chemical means.

Dynamic kinetic resolution (DKR) is an advanced resolution technique that can theoretically convert 100% of a racemic starting material into a single, enantiomerically pure product. princeton.edu This is achieved by combining a kinetic resolution with in-situ racemization of the slower-reacting enantiomer. A highly effective chemoenzymatic DKR process has been established for the synthesis of (S)-2,3-dihydrobenzo[b]furan-3-carboxylic acid and its 5-chloro analog. nih.gov The key step in this process is the highly stereoselective enzymatic kinetic resolution of the corresponding methyl or ethyl esters using a lipase, which is then developed into a dynamic process. nih.gov This method allows for the efficient production of the desired (S)-enantiomer, which is a valuable building block for analgesic agents. nih.gov Enzyme-catalyzed DKR has also been applied to the asymmetric synthesis of 2,3-dihydrobenzofuran esters, demonstrating the practical potential of this method for creating enantiopure products with high yields and purities. researchgate.net

| Method | Substrate | Key Reagent/Catalyst | Product | Outcome | Reference |

|---|---|---|---|---|---|

| Chemoenzymatic DKR | Methyl/Ethyl 2,3-dihydrobenzo[b]furan-3-carboxylate | Lipase B, Candida antarctica | (S)-2,3-dihydrobenzo[b]furan-3-carboxylic acid | Highly stereoselective | nih.gov |

| Enzyme-Catalyzed DKR | 2,3-Dihydrobenzofuran Esters | Enzyme | Enantiopure 2,3-Dihydrobenzofuran Esters | Up to 95% yield, 99% ee | researchgate.net |

Enzymatic and Chemical Resolution Methods

The separation of racemic mixtures of this compound and its derivatives into their constituent enantiomers is a critical step for investigating their stereospecific biological activities. Both enzymatic and chemical resolution methods have been effectively employed for this purpose.

Enzymatic Resolution:

Enzymatic resolution, particularly through hydrolysis reactions catalyzed by lipases, has proven to be a highly effective method for obtaining enantiomerically enriched 2,3-dihydrobenzofuran carboxylic acids. A notable example is the use of Lipase B from Candida antarctica (CALB), often supported on an acrylic resin, for the enantioselective hydrolysis of various esters of 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. academicjournals.orgresearchgate.net This process typically involves the preferential hydrolysis of one enantiomer of the ester, leaving the other enantiomer unreacted. The efficiency and enantioselectivity of this resolution are influenced by several factors, including the ester substituent, solvent system, and reaction temperature. academicjournals.orgresearchgate.net

Research has demonstrated that in a dioxane and tert-butyl alcohol (D-tB) solvent system, the enantiomeric excess (ee) of the resulting acid can be significantly high. academicjournals.org For instance, studies on the hydrolysis of n-butyl and isobutyl esters of 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid have reported achieving high enantiomeric excesses. academicjournals.org The reaction conditions, such as temperature, can be optimized to improve the enantioselectivity. researchgate.net

Table 1: Enzymatic Hydrolysis of 2-Carboxy-6-methoxy-2,3-dihydrobenzofuran Esters with Candida antarctica Lipase researchgate.net

| Ester Compound | Solvent System (D-tB ratio) | Temperature | Enantiomeric Excess (ee) of Acid (%) | Enantiomeric Excess (ee) of Ester (%) | Conversion (%) |

|---|---|---|---|---|---|

| Methyl ester | 1:9 | Room Temp | 24.8 | 71.5 | 59.0 |

| Ethyl ester | 1:9 | Room Temp | 21.5 | 75.3 | 64.1 |

| n-Propyl ester | 1:9 | Room Temp | 12.2 | 10.8 | 35.0 |

| n-Butyl ester | 1:9 | Room Temp | 41.3 | 71.5 | 54.5 |

| n-Butyl ester | 1:9 | 0°C | 48.2 | 68.8 | 48.0 |

| Isobutyl ester | 9:1 | Room Temp | 88.8 | - | - |

Data derived from studies on the enzymatic hydrolysis of various esters of a 2,3-dihydrobenzofuran analog. researchgate.net

Chemical Resolution:

Classical chemical resolution provides an alternative route to enantiomerically pure 2,3-dihydrobenzofuran acids. This method often involves the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine such as phenylethylamine or amphetamines. academicjournals.org The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once a diastereomeric salt is isolated, the enantiomerically pure acid can be recovered by treatment with an acid, like hydrochloric acid (HCl). academicjournals.org While effective, this procedure can be laborious, often requiring multiple recrystallization steps to achieve high optical purity. academicjournals.org

Another chemical separation technique involves chiral chromatography. For instance, the enantiomers of the 2,3-dihydro-1-benzofuran derivative known as MDA7 were successfully separated from a racemic mixture using a Cyclobond DMP column. nih.gov This chromatographic method allowed for the isolation of the individual enantiomers with high purity, achieving 97.3% enantiomeric purity for one enantiomer and 97.5% for the other. nih.gov

Impact of Enantiomeric Purity on Biological Activity

The three-dimensional structure of a molecule is paramount for its interaction with biological targets like enzymes and receptors, which are themselves chiral. Consequently, the enantiomers of a chiral drug can exhibit significantly different pharmacological activities. This principle is well-documented for chiral analogs of this compound. nih.govnih.gov

The biological activity of these compounds is often highly dependent on the stereochemistry at the chiral center. In many cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable effects. nih.gov

A clear example of this stereoselectivity is found in a series of 2,3-dihydro-1-benzofuran derivatives developed as potent and selective cannabinoid receptor 2 (CB2) agonists for the potential treatment of neuropathic pain. nih.gov The compound designated as MDA7 was initially synthesized and tested as a racemic mixture. Following the separation of the enantiomers, it was discovered that the biological activity was predominantly associated with one specific enantiomer. The (S)-enantiomer, named MDA104, was identified as the active form, acting as a potent CB2 agonist, while the (R)-enantiomer was significantly less active. nih.gov This highlights that the enantiomeric purity is a critical determinant of the compound's efficacy.

Similarly, the anti-inflammatory activity observed in chiral 2,3-dihydrobenzofuran esters synthesized via enzyme-catalyzed dynamic kinetic resolution also suggests that the biological effect is likely stereospecific. nih.gov The general understanding in medicinal chemistry is that developing an enantiopure drug can lead to a better therapeutic index, reducing the potential for off-target effects and metabolic load associated with the inactive enantiomer. nih.gov

Table 2: Enantioselectivity of Biological Activity in a Chiral 2,3-Dihydro-1-benzofuran Analog nih.gov

| Compound | Stereochemistry | Biological Target | Activity | Enantiomeric Purity (%) |

|---|---|---|---|---|

| MDA7 | Racemic (S/R) | Cannabinoid Receptor 2 (CB2) | Agonist | - |

| MDA104 | (S)-enantiomer | Cannabinoid Receptor 2 (CB2) | Potent Agonist (Active enantiomer) | 97.3 |

| - | (R)-enantiomer | Cannabinoid Receptor 2 (CB2) | Less active | 97.5 |

Structure Activity Relationships Sar of 2,3 Dihydro 1 Benzofuran 3 Carboxylic Acid Derivatives

Influence of Substituent Position and Nature on Biological Activitynih.govnih.govnih.gov

The biological activity of 2,3-dihydro-1-benzofuran-3-carboxylic acid derivatives is profoundly influenced by the placement and chemical nature of substituents on the core structure. Modifications on the benzene (B151609) ring, the carboxylic acid moiety, and the C-3 position have all been shown to be critical determinants of potency and selectivity. nih.govnih.gov

Role of Substitutions on the Benzene Ringnih.govnih.gov

One of the most effective strategies for increasing the anticancer activity of benzofuran (B130515) derivatives has been the introduction of halogen atoms, such as chlorine, bromine, or fluorine, onto the benzene ring. nih.gov This enhancement is attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a biological target, thereby improving binding affinity. nih.gov The position of the halogen is a crucial determinant of its effect on biological activity. nih.gov For example, in a series of fluorophenyl-substituted benzofurans, the substitution pattern on the phenyl ring significantly impacted inhibitory concentrations (IC50), with a 4-fluoro substitution proving more potent than 2-fluoro or 3-fluoro substitutions. nih.gov

In the context of cannabinoid receptor 2 (CB2) agonists, the nature of the substituent facing the aromatic binding pocket is critical. The introduction of a chlorine atom onto a phenyl ring in this region was found to increase functional activity at the human CB2 receptor. nih.gov Conversely, introducing polar groups, such as methoxyphenyl or 4-pyridine, led to unfavorable interactions and diminished activity. nih.gov For derivatives designed as NF-κB inhibitors, the presence of hydrophobic groups on an N-phenyl ring was shown to potentiate inhibitory activity. nih.gov

Table 1: Influence of Benzene Ring Substitutions on Biological Activity

| Scaffold/Series | Substitution | Target/Activity | Key Finding | Reference |

|---|---|---|---|---|

| Benzofuran Derivatives | Halogen (Br, Cl, F) | Anticancer | Significantly increased anticancer activity due to halogen bonding. nih.gov | nih.gov |

| Fluorophenyl Benzofurans | 4-FPh vs. 2-FPh vs. 3-FPh | Anticancer | Potency order: 4-F > 2-F > 3-F, demonstrating positional importance. nih.gov | nih.gov |

| Dihydrobenzofuran CB2 Agonists | Chlorine on phenyl ring | CB2 Agonism | Increased functional activity. nih.gov | nih.gov |

| Dihydrobenzofuran CB2 Agonists | Methoxyphenyl or 4-pyridine | CB2 Agonism | Caused unfavorable interactions, decreasing activity. nih.gov | nih.gov |

Impact of Functionalization at the Carboxylic Acid Moietynih.govrsc.org

The carboxylic acid group is a primary site for synthetic modification, often converted into amides to explore new interactions with biological targets and improve properties. The synthesis of N-(substituted)phenylamide derivatives has been a particularly fruitful strategy for developing novel anticancer agents and NF-κB inhibitors. nih.govrsc.org

In a study focused on developing dual anticancer and NF-κB inhibitors, researchers synthesized a large series of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamides. nih.gov Their SAR studies revealed that while many derivatives showed potent cytotoxic activities, a specific substitution was key for optimal dual activity. The compound benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide emerged as a lead scaffold, exhibiting both outstanding anticancer effects and significant NF-κB inhibitory activity. nih.gov This highlights the importance of the electronic and hydrogen-bonding properties of the substituent on the N-phenyl ring.

Table 2: Effect of Carboxylic Acid Functionalization

| Parent Compound | Functionalization | Resulting Derivative Class | Key Finding | Reference |

|---|---|---|---|---|

| Benzofuran-2-carboxylic acid | Amide Coupling | N-(substituted)phenylamides | N-(4'-hydroxy)phenylamide showed excellent dual anticancer and NF-κB inhibitory activity. nih.gov | nih.govrsc.org |

Effects of Alkyl or Aryl Groups at C-3 Positionnih.govnih.gov

The C-3 position of the 2,3-dihydro-1-benzofuran ring is another critical site for substitution, directly influencing the molecule's three-dimensional shape and interaction with target proteins. Modifications at this position can significantly impact biological activity and pharmacokinetic properties.

Furthermore, SAR studies on anticancer benzofuran derivatives have shown that substitution at the C-3 position can be highly effective. One derivative featuring a bromine atom attached to a methyl group at the C-3 position demonstrated remarkable cytotoxic activity against leukemia cells, with an IC50 value as low as 0.1 μM, while showing no toxicity to normal cells. nih.gov This underscores the potent effect that even small, halogenated alkyl groups can have when placed at this specific position. nih.gov

Stereochemical Influences on Activity and Selectivitynih.govnih.gov

When the C-3 position (or another carbon) of the 2,3-dihydro-1-benzofuran ring is asymmetrically substituted, it creates a chiral center, resulting in enantiomers. These stereoisomers can exhibit markedly different biological activities and selectivities, a crucial consideration in drug design.

A clear example of this stereochemical influence was observed in a series of 2,3-dihydro-1-benzofuran derivatives designed as CB2 agonists, which bear an asymmetric carbon at the C-3 position. nih.gov For one of the most selective compounds, the racemic mixture was separated into its individual enantiomers. Biological evaluation revealed that the (S)-enantiomer was the active form, responsible for the agonistic activity at the CB2 receptor. nih.gov

Similarly, in a different series of 2,3-dihydrobenzofuran-2-carboxylic acids developed as peroxisome proliferator-activated receptor α (PPARα) agonists, stereochemistry was paramount. nih.govacs.org The absolute stereochemistry of the chiral center at C-2 was determined, and the study of the separated isomers established that the biological potency and subtype selectivity were dependent on the specific configuration (R or S) of the molecule. acs.orgamazonaws.com These findings collectively demonstrate that the specific three-dimensional arrangement of atoms is a critical factor for productive interaction with the biological target.

Pharmacophore Modeling and Ligand-Receptor Interactions in SAR Studiesnih.govnih.gov

To rationalize the observed SAR and to guide the design of new, more potent derivatives, computational techniques such as pharmacophore modeling and ligand-receptor interaction studies are invaluable tools. nih.govnih.gov A pharmacophore model identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. pharmacophorejournal.com

In the development of 2,3-dihydrobenzofuran (B1216630) derivatives as CB2 agonists, ligand-steered structural modeling was employed to identify the probable binding mode of this class of compounds. nih.gov Since no crystal structure of the active-state CB2 receptor was available, this computational approach provided a structural rationalization for the SAR data, explaining why certain substitutions were favorable while others were not. The model helped to visualize the key interactions, such as those between a chlorine atom on the ligand and the receptor's aromatic pocket, which led to increased activity. nih.gov

In another study, pharmacophore-based screening was successfully used to identify a lead inhibitor of the PDE1B enzyme from a library of compounds, with the 2,3-dihydrobenzofuran scaffold emerging as a promising new chemotype. nih.gov By understanding the key pharmacophoric features—such as hydrogen bond acceptors, hydrophobic groups, and aromatic rings—researchers could modify the lead molecule to design novel inhibitors with significantly higher affinity for the target enzyme. nih.govpharmacophorejournal.com These modeling studies provide a powerful framework for understanding the complex relationship between a molecule's structure and its biological function.

Biological Activities and Pharmacological Applications of 2,3 Dihydro 1 Benzofuran 3 Carboxylic Acid Derivatives

Modulation of Cannabinoid Receptors (CB2 Agonism)

A series of 2,3-dihydro-1-benzofuran derivatives have been identified as potent and selective agonists for the cannabinoid receptor 2 (CB2). nih.gov The CB2 receptor is primarily expressed on immune tissues, and its modulation does not produce the central side effects associated with cannabinoid receptor 1 (CB1) activation. nih.gov The development of these derivatives was pursued to enhance the druglike properties of earlier compound series. nih.gov

Therapeutic Potential in Neuropathic Pain

Neuropathic pain, which is often refractory to conventional analgesics, is a condition for which new therapeutic targets are actively being sought. nih.gov The CB2 receptor has emerged as a promising target, as its stimulation can suppress the underlying causes of this pain, such as microglial cell activation and neuroinflammation. nih.gov Research has led to the synthesis of 2,3-dihydro-1-benzofuran derivatives that exhibit potent selective CB2 agonism. nih.gov

For instance, in a specific series of these derivatives, compound MDA42 was identified as one of the most potent at the CB2 receptor. nih.gov When tested in an animal model of neuropathic pain, MDA42 demonstrated significant activity. nih.gov Another notable compound, MDA7 , also showed efficacy in neuropathic pain models and underwent preliminary ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies which revealed no initial problems. nih.gov Further investigation into the stereochemistry of MDA7 , which is a racemic mixture, led to the separation of its enantiomers. It was determined that the (S)-enantiomer, named MDA104 , was the active form of the molecule. nih.gov

Table 1: Activity of 2,3-Dihydro-1-benzofuran Derivatives as CB2 Agonists

| Compound | Target | Activity | Therapeutic Application | Reference |

|---|---|---|---|---|

| MDA42 | CB2 Receptor | Potent Agonist | Neuropathic Pain | nih.gov |

| MDA39 | CB2 Receptor | Potent Agonist | Neuropathic Pain | nih.gov |

| MDA7 | CB2 Receptor | Agonist | Neuropathic Pain | nih.gov |

| MDA104 ((S)-enantiomer of MDA7) | CB2 Receptor | Active Enantiomer | Neuropathic Pain | nih.gov |

Role in Neuroinflammation and Immunomodulation

The therapeutic effect of CB2 agonists in neuropathic pain is closely linked to their ability to modulate the immune system and reduce inflammation in the nervous system. nih.gov CB2 receptor stimulation effectively suppresses the activation of microglial cells, which are key players in the inflammatory processes that contribute to neuropathic pain. nih.gov During various inflammatory conditions, the expression levels of CB2 mRNA and/or protein are increased, highlighting the receptor's role in the body's response to inflammation. nih.gov

Furthermore, certain benzofuran (B130515) derivatives have demonstrated specific immunomodulatory effects by influencing the microglial phenotype. For example, compound 8 , a 2-arylbenzofuran derivative, was found to have immunomodulatory properties, capable of switching microglia from a pro-inflammatory M1 state to a neuroprotective M2 phenotype. nih.gov This action, combined with neuroprotective activity against Aβ₁₋₄₂ oligomers, positions such compounds as potential multi-target agents for neurodegenerative diseases like Alzheimer's. nih.gov Another derivative, compound 10 , was identified as a potent CB2 inverse agonist with significant immunomodulatory capabilities, making it a valuable tool for studying the endocannabinoid system's role in immune response. nih.gov

G Protein-Coupled Receptor 40 (GPR40)/Free Fatty Acid Receptor 1 (FFA1) Agonism

G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1), is a receptor activated by free fatty acids (FFAs) that is predominantly expressed in pancreatic β-cells. nih.govresearchgate.net Its activation plays a crucial role in amplifying glucose-stimulated insulin (B600854) secretion (GSIS). nih.govnih.gov This mechanism has made GPR40 an attractive therapeutic target for type 2 diabetes, leading to the development of synthetic agonists, including derivatives based on the (2,3-dihydro-1-benzofuran-3-yl)acetic acid scaffold. nih.govnih.gov

Application in Type 2 Diabetes Treatment

The primary application for GPR40/FFA1 agonists is the treatment of type 2 diabetes mellitus (T2DM). nih.gov The key advantage of targeting this receptor is that it enhances insulin secretion only in the presence of high glucose levels, which mitigates the risk of hypoglycemia often associated with other diabetes treatments like sulfonylureas. researchgate.netnih.gov

A significant breakthrough in this area was the development of TAK-875 (fasiglifam), an orally active (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivative. nih.govnih.gov This compound emerged from an optimization program aimed at improving the properties of an earlier lead candidate that had high lipophilicity. nih.govresearchgate.netTAK-875 demonstrated a favorable pharmacokinetic profile and was shown to significantly reduce plasma glucose excursion while increasing insulin secretion during an oral glucose tolerance test in type 2 diabetic rats. nih.gov The compound advanced to human clinical trials for the treatment of type 2 diabetes. nih.govnih.gov

Glucose-Stimulated Insulin Secretion Enhancement

The mechanism by which GPR40 agonists enhance insulin release is directly tied to glucose levels. nih.gov GPR40 signaling, predominantly through the Gαq/11 pathway, leads to an increase in intracellular calcium and the generation of diacylglycerols, which collectively boost insulin secretion from pancreatic β-cells when they are stimulated by glucose. nih.gov Synthetic agonists like TAK-875 mimic the effects of endogenous fatty acids in this pathway. nih.gov

Studies have confirmed that GPR40 activation is responsible for about half of the augmentation of the second phase of insulin secretion that is normally triggered by fatty acids. nih.gov The development of non-free fatty acid-like agonists such as TAK-875 provided potent molecules with high bioavailability and resistance to metabolic processes like β-oxidation, resulting in a long-acting profile. nih.gov

Table 2: Activity of 2,3-Dihydro-1-benzofuran Derivatives as GPR40/FFA1 Agonists

| Compound | Target | Mechanism | Therapeutic Application | Reference |

|---|

| TAK-875 (Fasiglifam) | GPR40 / FFA1 | Agonist; Enhances Glucose-Stimulated Insulin Secretion | Type 2 Diabetes | nih.govnih.gov |

Anticancer and Cytotoxic Activities

Derivatives of benzofuran and 2,3-dihydrobenzofuran (B1216630) have been investigated for their potential as anticancer agents, with numerous studies demonstrating their cytotoxic effects against a variety of human cancer cell lines. kribb.re.krresearchgate.netnih.gov The research has focused on synthesizing novel derivatives and evaluating their structure-activity relationships to identify potent and selective compounds. kribb.re.krnih.gov

Novel 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have shown potent cytotoxic activities at low micromolar concentrations. kribb.re.krresearchgate.net These compounds were tested against a panel of six human cancer cell lines, including:

ACHN (renal)

HCT15 (colon)

MM231 (breast)

NUGC-3 (gastric)

NCI-H23 (lung)

PC-3 (prostate) kribb.re.krresearchgate.net

One of the mechanisms underlying the anticancer effects of these compounds is the inhibition of NF-κB (nuclear factor kappa B) transcriptional activity. kribb.re.krresearchgate.net Structure-activity relationship studies indicated that the presence of certain chemical groups on the N-phenyl ring could potentiate the anticancer and NF-κB inhibitory activities. kribb.re.krresearchgate.net For example, benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) was identified as a lead scaffold with both outstanding anticancer activity and NF-κB inhibitory effects. kribb.re.krresearchgate.net The addition of halogen atoms to the benzofuran structure has also been shown to significantly increase cytotoxic activity. nih.govnih.gov

Table 3: Cytotoxic Activity of Selected Dihydrobenzofuran Derivatives

| Compound Class | Cancer Cell Lines | Mechanism of Action | Reference |

|---|---|---|---|

| Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamides | ACHN (renal), HCT15 (colon), MM231 (breast), NUGC-3 (gastric), NCI-H23 (lung), PC-3 (prostate) | Inhibition of NF-κB transcriptional activity | kribb.re.krresearchgate.net |

Efficacy against Various Cancer Cell Lines (e.g., Ovarian Cancer)

Derivatives of 2,3-dihydro-1-benzofuran-2-carboxylic acid have shown considerable potential as anticancer agents. Research has demonstrated their cytotoxic effects against a variety of human cancer cell lines.

Notably, certain benzofuran derivatives have exhibited promising activity against ovarian cancer cell lines, with reported IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) ranging from 11 µM to 12 µM for selected compounds. This highlights the potential of the 2,3-dihydro-1-benzofuran scaffold as a foundational structure for the development of novel treatments for ovarian cancer.

Beyond ovarian cancer, the anticancer activity of these derivatives extends to a broader range of malignancies. Studies have documented the efficacy of novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxamide derivatives against several human cancer cell lines, including:

Renal (ACHN)

Colon (HCT15)

Breast (MM231)

Gastric (NUGC-3)

Lung (NCI-H23)

Prostate (PC-3) nih.gov

One particular compound, N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide, demonstrated high cytotoxic effects against the OVCAR-3 ovarian cancer cell line. biointerfaceresearch.com The diverse anticancer profile of these derivatives underscores their potential as broad-spectrum antineoplastic agents. nih.gov

Table 1: Anticancer Activity of Selected 2,3-Dihydro-1-benzofuran Derivatives

| Compound/Derivative | Cancer Cell Line | Reported Activity (IC50) |

|---|---|---|

| Selected Benzofuran Derivatives | Ovarian Cancer | 11-12 µM |

| Benzofuran-2-carboxamide (B1298429) derivative 50g | HeLa, A549, HCT-116 | 0.73 µM, 0.57 µM, 0.87 µM nih.gov |

| N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide (17c) | OVCAR-3 (Ovarian) | High cytotoxic effect biointerfaceresearch.com |

| 3-methylbenzofuran derivative 16b | A549 (Lung) | 1.48 µM nih.gov |

Inhibition of Key Signaling Pathways (e.g., NF-κB)

A crucial aspect of the anticancer activity of 2,3-dihydro-1-benzofuran derivatives is their ability to modulate key signaling pathways involved in cancer cell proliferation and survival. One of the most significant of these is the Nuclear Factor-kappa B (NF-κB) pathway.

The NF-κB signaling pathway is a critical regulator of inflammatory responses, and its dysregulation is a hallmark of many cancers. It plays a pivotal role in promoting cell proliferation, angiogenesis, and metastasis, while also inhibiting apoptosis (programmed cell death). The ability of 2,3-dihydro-1-benzofuran derivatives to inhibit NF-κB transcriptional activity is a key mechanism underlying their anticancer effects. nih.govresearchgate.net

For instance, a study on novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxamide derivatives found that in addition to their cytotoxic activities, these compounds also effectively inhibited lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. nih.gov Research has also highlighted that the presence of hydrophobic groups on the N-phenyl ring of these derivatives potentiates their NF-κB inhibitory activity. nih.gov

Furthermore, some fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), which are often regulated by the NF-κB pathway. nih.gov The dual action of these compounds—direct cytotoxicity and inhibition of pro-survival signaling pathways like NF-κB—makes them particularly attractive candidates for cancer therapy. mdpi.com

Antimicrobial Properties

In addition to their anticancer potential, derivatives of 2,3-dihydro-1-benzofuran-3-carboxylic acid have demonstrated a notable range of antimicrobial activities, including antibacterial, antifungal, and antitubercular effects.

Several studies have explored the antibacterial properties of these compounds. Halogenated derivatives of selected 3-benzofurancarboxylic acids have shown activity against a selection of Gram-positive cocci. mdpi.comnih.gov Specifically, three compounds (designated as III, IV, and VI in one study) exhibited antimicrobial activity against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 μg/mL. mdpi.comnih.gov

The active compounds were effective against a panel of Gram-positive cocci, including:

Staphylococcus aureus (various strains including NCTC 4163, ATCC 25923, ATCC 6538, ATCC 29213)

Staphylococcus epidermidis (ATCC 12228)

Bacillus subtilis (ATCC 6633)

Bacillus cereus (ATCC 11778)

Micrococcus luteus (ATCC 9341, ATCC 10240) mdpi.com

Interestingly, the introduction of a halogen into the benzofuran structure appears to be crucial for microbiological activity, as unsubstituted esters showed no such activity. mdpi.com While active against Gram-positive bacteria, the tested derivatives did not show significant activity against Gram-negative rods. mdpi.comnih.gov

The antifungal potential of 2,3-dihydro-1-benzofuran derivatives has also been a subject of investigation. Certain halogenated derivatives of 3-benzofurancarboxylic acid have demonstrated antifungal activity against Candida strains. mdpi.comnih.gov

Two compounds in particular, designated as VI and III, exhibited antifungal activity against Candida albicans and Candida parapsilosis with a reported MIC of 100 μg/mL. mdpi.comnih.gov The presence of a halogen in the aromatic ring of these derivatives was associated with their antifungal properties. mdpi.com

Further research into benzofuran derivatives has identified compounds with potent and selective inhibitory effects on Candida albicans N-myristoyltransferase (CaNmt), an enzyme essential for fungal viability. nih.gov This targeted approach has led to the discovery of derivatives with in vivo antifungal activity. nih.gov Another study identified a novel series of 5-arylfuran-2-carboxamide derivatives with fungistatic and fungicidal effects against various Candida species, including C. albicans, C. glabrata, and C. parapsilosis. mdpi.com

Table 2: Antimicrobial Activity of Selected 2,3-Dihydro-1-benzofuran Derivatives

| Compound/Derivative | Microorganism | Reported Activity (MIC) |

|---|---|---|

| Halogenated derivatives (III, IV, VI) | Gram-positive cocci | 50-200 µg/mL mdpi.comnih.gov |

| Halogenated derivatives (VI, III) | Candida albicans, C. parapsilosis | 100 µg/mL mdpi.comnih.gov |

| N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide (6) | C. glabrata, C. parapsilosis | 0.062–0.250 mg/mL mdpi.com |

The global health threat posed by multidrug-resistant tuberculosis has spurred the search for new antitubercular agents. In this context, benzofuran derivatives have emerged as a promising class of compounds.

In silico studies, which use computer simulations to predict biological activity, have suggested that derivatives of the benzofuran moiety have the potential to be developed into novel antituberculosis drugs. nih.gov These studies have focused on the NarL protein of Mycobacterium tuberculosis (MTB), a key regulator for the bacterium's adaptation to anaerobic conditions. nih.gov Molecular docking analyses have shown that benzofuran derivatives can bind with high affinity to the active site of NarL, potentially blocking its function and thereby inhibiting bacterial survival. nih.gov

Further research has led to the development of furan-based carboxylic acids as inhibitors of MbtI, a salicylate (B1505791) synthase essential for the mycobacterial siderophore machinery and absent in human cells. mdpi.com One such derivative, 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid, has demonstrated not only potent inhibitory properties but also improved antitubercular activity, making it a promising lead for future drug development. mdpi.com

Anti-inflammatory Effects

The anti-inflammatory properties of 2,3-dihydro-1-benzofuran derivatives are closely linked to their ability to modulate inflammatory pathways, which also contributes to their anticancer activity.

Fluorinated benzofuran and dihydrobenzofuran derivatives have been investigated for their anti-inflammatory effects in macrophages and in vivo models of inflammation. nih.gov These compounds have been shown to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). nih.gov

The inhibitory concentrations (IC50 values) for these anti-inflammatory effects are in the low micromolar range for various inflammatory mediators:

Interleukin-6 (IL-6): 1.2 to 9.04 µM

Chemokine (C-C) Ligand 2 (CCL2): 1.5 to 19.3 µM

Nitric Oxide (NO): 2.4 to 5.2 µM

Prostaglandin E2 (PGE2): 1.1 to 20.5 µM nih.gov

The anti-inflammatory mechanism of these derivatives is often attributed to the inhibition of the NF-κB and MAPK signaling pathways. mdpi.com By down-regulating the secretion of pro-inflammatory factors such as NO, COX-2, TNF-α, and IL-6, these compounds can effectively mitigate the inflammatory response. mdpi.com The presence of fluorine, bromine, hydroxyl, and/or carboxyl groups on the benzofuran structure has been suggested to enhance these biological effects. nih.gov

Inhibition of Nitric Oxide Production

Certain derivatives of 2,3-dihydro-1-benzofuran have demonstrated notable anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key signaling molecule in inflammatory processes. Overproduction of NO is associated with various inflammatory conditions. Research has shown that 2,3-dihydro-1-benzofuran-2-carboxylic acid can inhibit nitric oxide production in macrophages. Specifically, this compound was found to have an IC50 value of approximately 5.28 μM for this inhibitory activity, highlighting its potential as an anti-inflammatory agent.

Furthermore, studies on fluorinated benzofuran and 2,3-dihydrobenzofuran derivatives have underscored their potential as anti-inflammatory agents. nih.gov The introduction of fluorine atoms can enhance the biological effects of these compounds. nih.gov While not exclusively focused on the 3-carboxylic acid derivatives, this line of research supports the anti-inflammatory potential of the dihydrobenzofuran scaffold, which is often linked to the modulation of inflammatory mediators like nitric oxide. nih.gov

Other Reported Biological Activities of Related Dihydrobenzofurans

The versatile structure of dihydrobenzofurans has led to the discovery of a wide array of other biological activities beyond nitric oxide inhibition. These activities span from antioxidant and antihyperlipidemic effects to applications in agriculture and enzyme modulation.